molecular formula C36H74N2 B12818733 8,8'-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine)

8,8'-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine)

Cat. No.: B12818733
M. Wt: 535.0 g/mol
InChI Key: XNGOMOBSCGOLEL-UHFFFAOYSA-N
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Description

8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine) is a complex organic compound with the molecular formula C36H74N2 and a molecular weight of 534.986 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with hexyl and octyl groups, and two octan-1-amine groups attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine) typically involves multiple steps, starting with the preparation of the cyclohexane ring substituted with hexyl and octyl groups This can be achieved through a series of alkylation reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine) can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydrogen atoms on the amine groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine) has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexanedioctanamine, 4-hexyl-3-octyl-: A similar compound with a slightly different substitution pattern on the cyclohexane ring.

    Other bis(octan-1-amine) derivatives: Compounds with different alkyl groups attached to the cyclohexane ring.

Uniqueness

8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine) is unique due to its specific substitution pattern and the presence of two octan-1-amine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C36H74N2

Molecular Weight

535.0 g/mol

IUPAC Name

8-[2-(8-aminooctyl)-4-hexyl-3-octylcyclohexyl]octan-1-amine

InChI

InChI=1S/C36H74N2/c1-3-5-7-9-15-21-27-35-33(25-19-8-6-4-2)29-30-34(26-20-14-10-12-17-23-31-37)36(35)28-22-16-11-13-18-24-32-38/h33-36H,3-32,37-38H2,1-2H3

InChI Key

XNGOMOBSCGOLEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(CCC(C1CCCCCCCCN)CCCCCCCCN)CCCCCC

Origin of Product

United States

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